REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](=[O:14])[C:4]([CH3:13])([CH3:12])[CH:5](Cl)[CH2:6]C(Cl)(Cl)Cl.ClCC(=O)C(CC(Cl)(Cl)Cl)C(Cl)(C)C>C(Cl)(Cl)(Cl)Cl>[Cl:1][CH2:2][C:3](=[O:14])[C:4]([CH3:13])([CH3:12])[CH:5]=[CH2:6]
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Name
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1,4,6,6,6-pentachloro- 3,3-dimethyl-hexane-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(C(C(CC(Cl)(Cl)Cl)Cl)(C)C)=O
|
Name
|
1,4-dichloro-4-methyl-3-(2,2,2-trichloroethyl)-pentan-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(C(C(C)(C)Cl)CC(Cl)(Cl)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(C(C=C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |